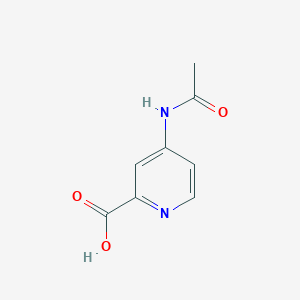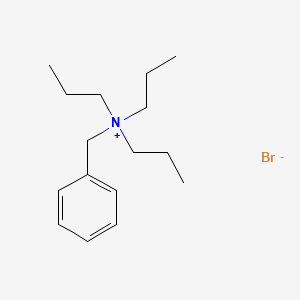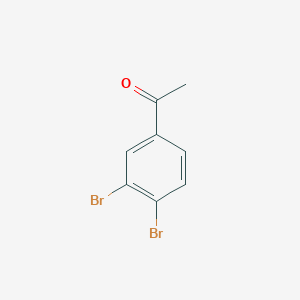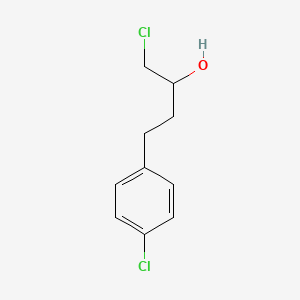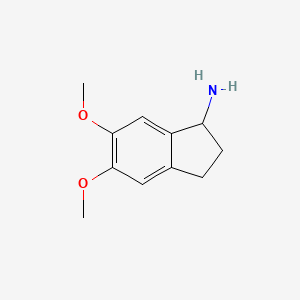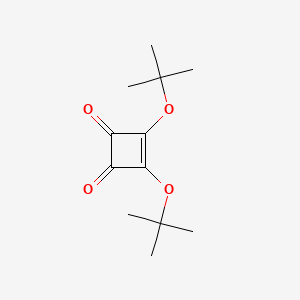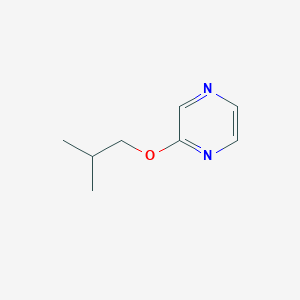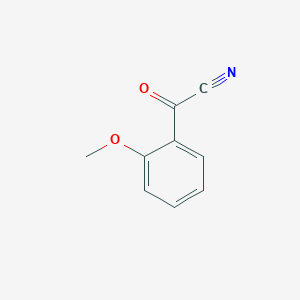
2-Methoxybenzoyl cyanide
Vue d'ensemble
Description
Synthesis Analysis
A synthesis method for a similar compound, 2-methylbenzoyl cyanide, involves the use of 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents and chloralkane as a solvent . A phase transfer catalyst is added to carry out the cyanation reaction . After the reaction, an inorganic base as a catalyst is added, and distillation and depolymerization are carried out .Molecular Structure Analysis
The molecular formula of 2-Methoxybenzoyl cyanide is C9H7NO2. Its molecular weight is 161.16 g/mol.Chemical Reactions Analysis
Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis
The physical state of 2-Methoxybenzoyl cyanide is solid . It has a melting point of 56° C and a boiling point of 161° C at 12 mmHg . It should be stored at 4° C .Applications De Recherche Scientifique
-
Non-toxic Cyanide Sources and Cyanating Agents
- Application : This research gives an overview of non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
- Methods : The study considers nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group .
- Results : The review provides a comprehensive understanding of non-toxic alternatives for cyanation reactions .
-
Emerging Cyanide Bioremediation Methods
- Application : This research focuses on emerging tools that can be used to accelerate cyanide biodegradation .
- Methods : The study explores various techniques including electro-bioremediation, anaerobic biodegradation, and the use of microbial fuel cell technology .
- Results : These techniques have shown that cyanide biodegradation can be accelerated, and some processes have demonstrated the production of value-added products from cyanide treatment .
-
Determination of Cyanide in Blood
- Application : This research is about the determination of cyanide in blood using a new high selectivity derivatization reagent .
- Methods : The study uses GC–MS (Gas Chromatography–Mass Spectrometry) for the determination .
- Results : The results of this research are not explicitly mentioned in the snippet .
-
New Strategies and Applications Using Electrophilic Cyanide-Transfer Reagents
- Application : This research highlights new strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions .
- Methods : The study investigates the use of electrophilic cyanide-transfer reagents for the cyanation of different nucleophiles .
- Results : The article highlights some of the most recent impressive achievements in the field of transition metal-free electrophilic cyanation reactions .
-
Non-Toxic Cyanide Sources and Cyanating Agents
- Application : This research provides an overview of non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
- Methods : The study considers nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group .
- Results : The review provides a comprehensive understanding of non-toxic alternatives for cyanation reactions .
-
Application of Combined Cyanide Sources in Cyanation Reactions
-
Cyanation Reactions with Transition Metal-Free Conditions
- Application : This research highlights new strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions .
- Methods : The study investigates the use of electrophilic cyanide-transfer reagents for the cyanation of different nucleophiles .
- Results : The article highlights some of the most recent impressive achievements in the field of transition metal-free electrophilic cyanation reactions .
-
Non-Toxic Cyanide Sources and Cyanating Agents
- Application : This research provides an overview of non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
- Methods : The study considers nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group .
- Results : The review provides a comprehensive understanding of non-toxic alternatives for cyanation reactions .
-
Application of Combined Cyanide Sources in Cyanation Reactions
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHWLEGZZRUPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540890 | |
| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzoyl cyanide | |
CAS RN |
72371-46-1 | |
| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



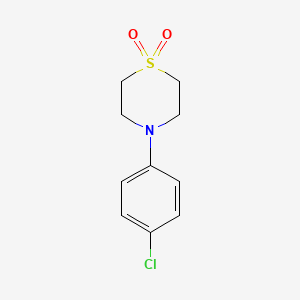
![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)

